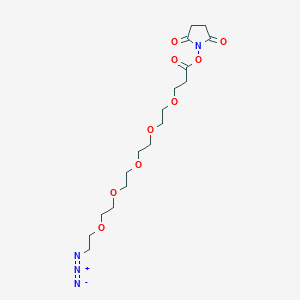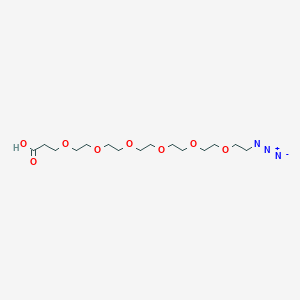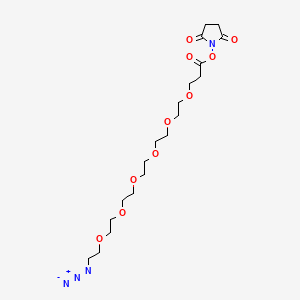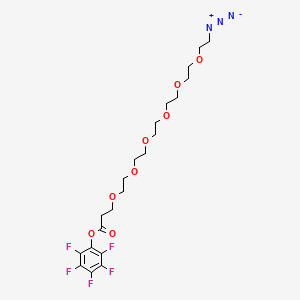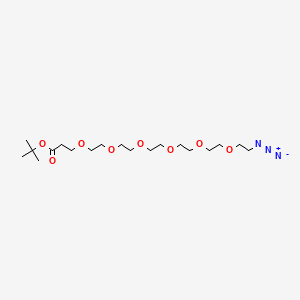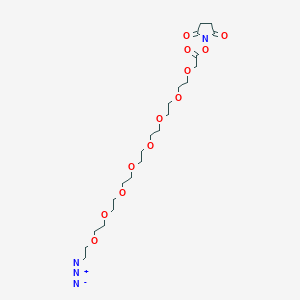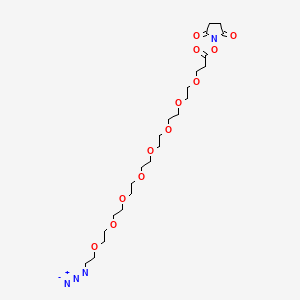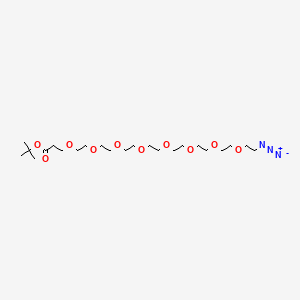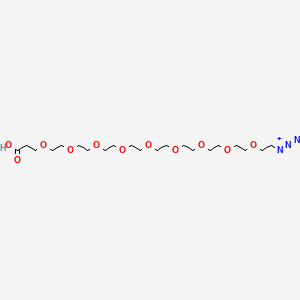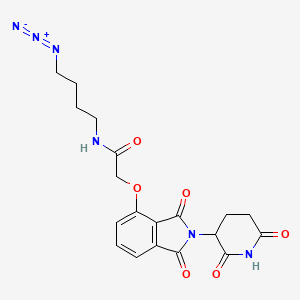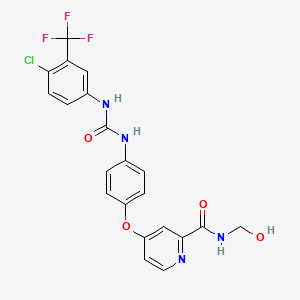
Sorafenib metabolite M3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BAY-721973 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Biomarkers of Apoptosis and Necrosis in Hepatocellular Carcinoma Treatment : Sorafenib, a reference treatment for hepatocellular carcinoma (HCC), induces multiple forms of cytotoxicity in vitro, but its extent in inducing apoptosis and necrosis in HCC patients is not clear. The study by Godin et al. (2015) found no significant increase in the levels of apoptosis and necrosis biomarkers (M30 and M65) in HCC patients after Sorafenib treatment, suggesting that Sorafenib may not be a potent inducer of cell death in most HCC patients (Godin et al., 2015).
Pharmacokinetics in Relation to CYP3A Inhibition : Lathia et al. (2006) investigated the effect of CYP3A inhibition on Sorafenib pharmacokinetics. The study found that blocking Sorafenib metabolism by the CYP3A4 pathway did not lead to an increase in Sorafenib exposure. This suggests that higher therapeutic doses of Sorafenib may be safely co-administered with ketoconazole, as well as with other inhibitors of CYP3A (Lathia et al., 2006).
Mechanisms of Sorafenib Resistance in Liver Cancer : Zhu et al. (2017) discussed the molecular mechanisms underlying Sorafenib resistance, particularly in HCC patients. They highlighted mechanisms such as the crosstalk involving PI3A/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition as key factors in acquired resistance to Sorafenib (Zhu et al., 2017).
Efficacy and Safety in Advanced Hepatocellular Carcinoma : Cheng et al. (2012) conducted a subset analysis of the phase III Sorafenib Asia-Pacific trial. They found that Sorafenib consistently improved median overall survival and median time to progression compared with placebo in various subpopulations of HCC patients, confirming its efficacy and safety profile (Cheng et al., 2012).
Role of CYP3A4 in Biotransformation : Ghassabian et al. (2012) explored the role of cytochrome P450 (CYP) 3A4 in the biotransformation of Sorafenib to its major oxidized metabolites. They found that CYP3A4 is a major catalyst in the formation of the principal N-oxide and N-hydroxymethyl metabolites of Sorafenib, as well as the minor N-desmethyl metabolite. This information is vital for individualizing Sorafenib treatment for optimizing safety and efficacy in cancer patients (Ghassabian et al., 2012).
Propiedades
Número CAS |
1380310-94-0 |
|---|---|
Fórmula molecular |
C21H16ClF3N4O4 |
Peso molecular |
480.82 |
Nombre IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O4/c22-17-6-3-13(9-16(17)21(23,24)25)29-20(32)28-12-1-4-14(5-2-12)33-15-7-8-26-18(10-15)19(31)27-11-30/h1-10,30H,11H2,(H,27,31)(H2,28,29,32) |
Clave InChI |
HCXYKSDRIWQAMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BAY-721973; BAY 721973; BAY721973; Sorafenib metabolite M3; UNII-83F1Z938Q0; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


